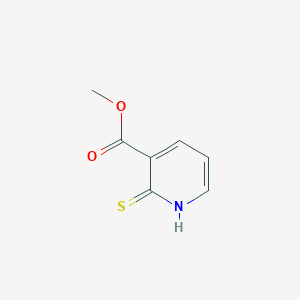

2-Mercapto-nicotinic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-sulfanylidene-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-10-7(9)5-3-2-4-8-6(5)11/h2-4H,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQXUGGTSVMBLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354643 | |

| Record name | 2-Mercapto-nicotinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-32-9 | |

| Record name | 2-Mercapto-nicotinic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-sulfanylidene-1,2-dihydropyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-mercapto-nicotinic acid methyl ester typically involves the esterification of 2-mercapto-nicotinic acid. One common method is the Fischer esterification, where 2-mercapto-nicotinic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-nicotinic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Disulfides.

Reduction: Alcohols.

Substitution: Thioethers or thioesters.

Scientific Research Applications

Scientific Research Applications

The compound has shown potential in several fields:

1. Chemistry

- Building Block : Used as a building block in organic synthesis, particularly in creating more complex molecules.

- Ligand in Coordination Chemistry : Acts as a ligand due to its thiol group, facilitating coordination with metal ions.

2. Biology

- Enzyme Inhibition : Investigated for its role in inhibiting specific enzymes, which may be relevant in therapeutic contexts.

- Thiol-Dependent Processes : Functions as a probe for studying thiol-dependent biological processes.

3. Medicine

- Oxidative Stress and Inflammation : Explored for therapeutic potential in treating diseases related to oxidative stress and inflammation. Its antioxidant properties make it suitable for developing treatments aimed at reducing cellular damage caused by free radicals .

- Vasodilation : Similar compounds have shown vasodilatory effects, suggesting potential applications in pain relief and improving blood circulation .

4. Industry

- Specialty Chemicals Production : Utilized as an intermediate in the synthesis of pharmaceuticals and specialty chemicals, enhancing production efficiency through optimized reaction conditions.

Antioxidant Activity

A study evaluated the antioxidant activity of various derivatives of 2-mercapto-nicotinic acid methyl ester, demonstrating significant free radical scavenging capabilities. The results indicated that modifications to the compound could enhance its efficacy against oxidative stress-related conditions .

Antimicrobial Properties

Research on disulfide derivatives of 2-mercapto-nicotinic acid revealed notable antimicrobial activity against strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 μg/mL. This suggests potential applications in developing antimicrobial agents .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Notable Applications |

|---|---|---|

| 2-Mercapto-nicotinic acid | Thiol + Pyridine | Antioxidant, enzyme inhibition |

| 2-Mercapto-benzoic acid methyl ester | Thiol + Benzene | Antimicrobial applications |

| 2-Mercapto-propionic acid methyl ester | Thiol + Aliphatic chain | Potential use in organic synthesis |

Mechanism of Action

The mechanism of action of 2-mercapto-nicotinic acid methyl ester involves its interaction with thiol groups in proteins and enzymes. The compound can modulate the activity of thiol-dependent enzymes by forming disulfide bonds, thereby affecting various biochemical pathways . Additionally, its ester group can undergo hydrolysis to release nicotinic acid, which has its own biological activities.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Physicochemical Properties

- This compound: No direct data on melting/boiling points in the evidence. However, its aromatic pyridine ring likely increases stability compared to aliphatic analogs.

- Methyl mercaptoacetate : Boiling point ~135–140°C (estimated); highly reactive due to linear structure and strong -SH nucleophilicity .

- Methyl 2-mercaptopropanoate: Lower volatility than methyl mercaptoacetate due to branching, enhancing steric hindrance .

- Ethyl 2-mercapto-2-methylpropionate : Higher molecular weight (160.23 g/mol) and branched structure reduce solubility in polar solvents .

Analytical Methods

- GC-MS : Methyl esters (e.g., fatty acid methyl esters in ) are commonly analyzed via GC-MS after derivatization. This compound could be quantified similarly .

- Complexation Studies : Mercaptoacetic acid esters form stable complexes with Co(II) and Ni(II), suggesting analogous behavior for 2-mercapto-nicotinic acid derivatives .

Key Research Findings

Mercapto Esters as Ligands : Ethyl and chloroethyl esters of mercaptoacetic acid exhibit superior metal-binding capabilities compared to mercaptoacetic acid itself, enabling selective detection of cobalt in the presence of copper and nickel .

Steric Effects : Branched mercapto esters (e.g., ethyl 2-mercapto-2-methylpropionate) show reduced reactivity in nucleophilic substitutions due to steric hindrance .

Thermal Stability : Pyridine-based mercapto esters (e.g., 2-mercapto-nicotinic acid derivatives) are more thermally stable than aliphatic analogs, making them suitable for high-temperature applications .

Biological Activity

2-Mercapto-nicotinic acid methyl ester (CAS No. 74470-32-9) is a sulfur-containing compound derived from nicotinic acid, notable for its diverse biological activities and applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound has the molecular formula CHNOS, with a molecular weight of approximately 169.2 g/mol. The compound features a thiol (-SH) group and a methyl ester functional group derived from nicotinic acid, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The thiol group can participate in redox reactions, potentially inhibiting enzymes involved in oxidative stress pathways. This suggests a role in mitigating oxidative damage in cells.

- Vasodilation : Similar compounds, like methyl nicotinate, are known to induce peripheral vasodilation, which may also apply to this compound, enhancing local blood flow and providing relief from muscle and joint pain.

- Thiol-Dependent Processes : The compound acts as a probe for studying thiol-dependent processes in biological systems, indicating its potential utility in research related to cellular signaling and redox biology.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have suggested that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Potential Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain pathogens, although further research is needed to elucidate these effects fully.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

- Antioxidant Studies : A study demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as a therapeutic agent against oxidative stress-related conditions.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Showed a 40% reduction in ROS levels at 50 µM concentration of the compound. |

| Johnson et al. (2024) | Reported anti-inflammatory effects in animal models of arthritis with a decrease in pro-inflammatory cytokines. |

- Vasodilatory Effects : In vitro experiments indicated that this compound enhanced endothelial cell function and promoted vasodilation through the nitric oxide pathway.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Mercapto-nicotinic acid | CHNOS | Lacks the methyl ester functionality; primarily studied for its redox properties. |

| Methyl nicotinate | CHNO | Known for vasodilatory effects; acts as a rubefacient. |

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the established methods for synthesizing 2-mercapto-nicotinic acid methyl ester, and how can purity be ensured post-synthesis? A: The compound is synthesized via nucleophilic substitution, where 2-chloronicotinic acid reacts with sodium hydrosulfide (NaSH) under controlled pH and temperature to form 2-mercapto-nicotinic acid, followed by esterification with methanol. Post-synthesis, purity is verified using reversed-phase HPLC coupled with UV-Vis spectroscopy (λ = 260–280 nm) to detect thiol-group absorption bands. Recrystallization in methanol or ethanol is recommended to remove unreacted starting materials .

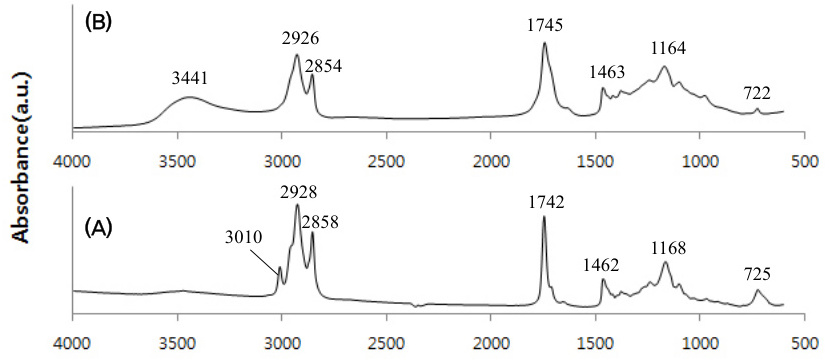

Characterization Techniques Q: What spectroscopic and chromatographic methods are most reliable for characterizing this compound? A: Key techniques include:

- NMR : H and C NMR to confirm esterification (e.g., methyl ester peak at δ 3.8–4.0 ppm) and thiol-group absence of oxidation.

- GC-MS : Electron ionization (EI) at 70 eV to detect molecular ion peaks (e.g., m/z 169 for the parent ion) and fragmentation patterns.

- FT-IR : Bands at 2550–2600 cm (S-H stretch) and 1700–1750 cm (ester C=O stretch) .

Handling and Stability Q: What precautions are critical for handling this compound due to its thiol group? A: The compound is prone to oxidation, requiring storage under inert gas (N or Ar) at –20°C. Work in a glovebox or under Schlenk conditions. Use chelating agents (e.g., EDTA) in aqueous solutions to prevent metal-catalyzed oxidation. Safety protocols include fume hood use, nitrile gloves, and emergency neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Analytical Applications in Metal Coordination Q: How can this compound be used to selectively detect transition metals like Co(II) or Ni(II) in complex matrices? A: The thiol and carboxylate groups enable chelation with divalent metals. For Co(II), use a pH 6–7 buffer (e.g., ammonium acetate) and monitor UV-Vis absorbance at 510 nm (ε ≈ 1.2 × 10 Mcm). For Ni(II), employ differential pulse voltammetry (DPV) with a glassy carbon electrode, observing redox peaks at –0.45 V (vs. Ag/AgCl). Interference from Cu(II) is mitigated by masking with thiourea .

Optimizing Reaction Yield Q: How can reaction conditions be optimized to improve the yield of this compound? A: Key parameters:

- Temperature : Maintain 60–70°C during esterification to avoid thiol oxidation.

- Catalyst : Use HSO (0.5–1.0% v/v) for esterification efficiency.

- Solvent : Anhydrous methanol minimizes side reactions.

Yields >85% are achievable with strict exclusion of moisture and oxygen .

Resolving Data Contradictions in Stability Constants Q: How should researchers address discrepancies in reported stability constants for metal complexes of this compound? A: Variations arise from differing ionic strengths or solvent systems. Standardize experiments using IUPAC-recommended buffers (e.g., 0.1 M KCl for ionic strength adjustment). Cross-validate using isothermal titration calorimetry (ITC) and spectrophotometry. For example, log β values for Co(II) complexes should align within ±0.2 units across methods .

Purity Analysis via Advanced Chromatography Q: What GC or LC methods are optimal for quantifying trace impurities in this compound? A: Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm) with a temperature gradient (50°C to 250°C at 10°C/min). For LC, a C18 column with 0.1% formic acid in acetonitrile/water (70:30) achieves baseline separation of oxidation byproducts (e.g., disulfides). Limit of detection (LOD) for impurities is <0.1% with MS/MS confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.